molecular formula C7H4O3S B177510 5-Hydroxy-1,3-benzoxathiol-2-one CAS No. 7735-56-0

5-Hydroxy-1,3-benzoxathiol-2-one

Cat. No.: B177510
CAS No.: 7735-56-0
M. Wt: 168.17 g/mol
InChI Key: HDSYJLOFQVPBJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-1,3-benzoxathiol-2-one is a useful research compound. Its molecular formula is C7H4O3S and its molecular weight is 168.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-hydroxy-1,3-benzoxathiol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSYJLOFQVPBJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50228075
Record name 1,3-Benzoxathiol-2-one, 5-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50228075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7735-56-0
Record name 1,3-Benzoxathiol-2-one, 5-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007735560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzoxathiol-2-one, 5-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50228075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the interaction of 5-Hydroxy-1,3-benzoxathiol-2-one with organic radicals?

A: Research indicates that this compound and its derivatives demonstrate significant reactivity towards α-hydroxyalkyl radicals. [] This reactivity suggests potential antioxidant properties, although further investigation is needed to confirm this.

Q2: Can this compound form chelates with metal ions?

A: Yes, research has shown that this compound can act as a ligand, forming chelates with copper (II) ions. [] These chelates exhibit interesting magnetic properties due to dipole-dipole coupling between the copper (II) ions, resulting in dimeric species formation both at room temperature and in frozen solutions. []

Q3: Are there efficient synthetic routes available for this compound?

A: Yes, several synthetic approaches to this compound and its derivatives have been explored. One method utilizes chrysenequinonecarboxylic acid as a starting material. [, ] Another approach involves a one-step synthesis using quinones and thiourea. [] Additionally, the reaction of 2-aryl-1,4-benzoquinones with potassium O-butyl carbonodithioate provides another route to these compounds. [] Lastly, the reaction of 2-Aryl-1,4-benzoquinones with thiourea has also been investigated as a synthetic pathway. [] These varied synthetic methods highlight the versatility in accessing this class of compounds.

Q4: Has the structure of this compound been studied using electron spin resonance (ESR)?

A: Yes, ESR studies have been conducted on copper(II) chelates of this compound. [] These studies revealed the formation of dimeric species, providing valuable insights into the structural arrangements of these complexes.

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